molecular formula C8H4ClN3O2S B13092982 2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole

2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B13092982
M. Wt: 241.66 g/mol
InChI Key: ZTXMVFGAERTTLS-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group at the 2-position and a nitrophenyl group at the 5-position of the thiadiazole ring

Preparation Methods

The synthesis of 2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 2-nitroaniline with thiosemicarbazide in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2-nitroaniline and thiosemicarbazide.

    Reaction Conditions: The reaction is conducted in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Procedure: The starting materials are mixed and heated under reflux conditions. The chlorinating agent is added slowly to the reaction mixture, and the reaction is allowed to proceed for several hours.

    Isolation: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reducing agents such as tin(II) chloride (SnCl2).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and mild heating.

    Reduction: Hydrogen gas with a catalyst (Pd/C), tin(II) chloride in acidic medium.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, leading to the inhibition of their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer activity may involve the inhibition of enzymes critical for cell division and proliferation.

Comparison with Similar Compounds

2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thiadiazole ring, which imparts specific chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C8H4ClN3O2S

Molecular Weight

241.66 g/mol

IUPAC Name

2-chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C8H4ClN3O2S/c9-8-11-10-7(15-8)5-3-1-2-4-6(5)12(13)14/h1-4H

InChI Key

ZTXMVFGAERTTLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)Cl)[N+](=O)[O-]

Origin of Product

United States

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